4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide
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Overview
Description
4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide is a synthetic organic compound that features a complex structure with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a thioether linkage, and a naphthothiazole moiety, making it a subject of interest for researchers in medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary targets of the compound “4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide” are currently unknown. The compound contains a 4-chlorophenyl group and a dihydronaphtho[1,2-d]thiazol-2-yl group , which are common in many bioactive molecules.
Biochemical Pathways
Without specific experimental data, it’s challenging to predict the exact biochemical pathways this compound might affect. Compounds containing similar structural motifs have been found to exhibit versatile biological activities , suggesting that this compound might also interact with multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structural motifs have been found to exhibit antitumor , cytotoxic , and antiviral activities , suggesting that this compound might also have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 4-chlorothiophenol with an appropriate butanoyl chloride derivative under basic conditions to form the thioether linkage.
Cyclization to Form Naphthothiazole: The intermediate product is then subjected to cyclization with a suitable naphthoquinone derivative in the presence of a base to form the naphthothiazole ring.
Final Coupling Reaction: The final step involves coupling the naphthothiazole intermediate with a butanamide derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the amide or thiazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced amide or thiazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a potential candidate for binding studies with proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the thioether and naphthothiazole moieties suggests it could have activity against certain diseases, possibly as an antimicrobial or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide: shares similarities with other thioether and naphthothiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2OS2/c22-15-8-10-16(11-9-15)26-13-3-6-19(25)23-21-24-20-17-5-2-1-4-14(17)7-12-18(20)27-21/h1-2,4-5,8-11H,3,6-7,12-13H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZNRFCARVPZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCCSC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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